3-methyl-3H-imidazo[4,5-f]quinolin-2-amine
Overview
Description
3-methyl-3H-imidazo[4,5-f]quinolin-2-amine is a compound of interest in the field of medicinal chemistry due to its structural relation to various bioactive molecules. Its core structure, imidazo[4,5-f]quinoline, is a fused heterocyclic system that has been explored for different pharmacological activities. The specificity of the 3-methyl substitution potentially influences its biological interactions and properties.
Synthesis Analysis
The synthesis of related imidazo[4,5-f]quinolin-2-amine derivatives involves various strategies, including modifications at different positions to modulate their biological activity. For instance, Göblyös et al. (2006) explored the structure-activity relationships of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric modulators of the A3 adenosine receptor, highlighting the synthesis approach and structural modifications impacting receptor binding and function (Göblyös et al., 2006).
Molecular Structure Analysis
The molecular structure of imidazo[4,5-f]quinoline derivatives is critical in determining their pharmacological profile. Otuokere and Amaku (2015) performed conformational analysis and geometry optimization of imiquimod, a derivative, to identify the most stable conformation, crucial for understanding the drug-receptor interactions (Otuokere & Amaku, 2015).
Chemical Reactions and Properties
Imidazo[4,5-f]quinolin-2-amines undergo various chemical reactions, contributing to their diverse chemical properties. For example, Kettmann et al. (2002) studied 1-methyl-1H-imidazo[4,5-f]quinolin-6-ium chloride monohydrate, providing insights into its chemical behavior and interactions with other molecules (Kettmann et al., 2002).
Scientific Research Applications
Pharmacological Research : A study by Chimenti et al. (1987) explored the effects of a methyl derivative of 3H-imidazo[4,5-f]quinoline on amine oxidases. This compound activates the copper bovine serum enzyme but inhibits the FAD mitochondrial enzyme, suggesting potential uses in pharmacological research (Chimenti et al., 1987).
Antagonists for Adenosine Receptors : Van Galen et al. (1991) identified 1H-imidazo[4,5-c]quinolin-4-amines as a novel class of non-xanthine adenosine antagonists with nanomolar affinity for the adenosine A1 receptor, highlighting their significance in receptor studies (van Galen et al., 1991).
Dopamine Agonist Activity : Research by Heier et al. (1997) on the imidazoquinoline (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and its metabolites demonstrated potent dopamine agonist activity in animal models, indicating its potential in neurological research (Heier et al., 1997).
Mutagenicity and Toxicity : A study by Grivas and Jägerstad (1984) found that the imidazole ring and 2-amino group in quinolines and quinoxalines contribute significantly to their mutagenicity, indicating potential human toxicity. This is vital for assessing the safety profile of these compounds (Grivas & Jägerstad, 1984).
Synthesis of N-Heterocycles : Liu, Wang, and Ma (2018) developed a novel method for the efficient synthesis of imidazo[1,5-a]quinolines, enhancing the methodology for N-heterocycle synthesis (Liu, Wang, & Ma, 2018).
Bronchodilatory Activity : Suzuki et al. (1992) discovered that 5-Ethyl-3-methyl-3H-imidazo[4,5-c]quinolin-4(5H)-one exhibits significant bronchodilatory activity, indicating potential uses in respiratory therapeutics (Suzuki et al., 1992).
Antimicrobial Properties : A study by Vodela and Chakravarthula (2016) developed a simple method for synthesizing novel quinoline-based imidazoles with promising antimicrobial activity, highlighting their potential in combating microbial infections (Vodela & Chakravarthula, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methylimidazo[4,5-f]quinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZWATDYIYAUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19781 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77314-22-8 (hydrobromide) | |
Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076180966 | |
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DSSTOX Substance ID |
DTXSID4020745 | |
Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |
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Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-3-methylimidazo(4,5-f)quinoline appears as light tan crystalline solid or tan powder. (NTP, 1992), Tan solid; [CAMEO] Light grey to tan powder; [MSDSonline], Solid | |
Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |
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Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |
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Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |
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Solubility |
Insoluble (NTP, 1992), Soluble in methanol, ethanol, and dimethyl sulfoxide. | |
Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19781 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |
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Mechanism of Action |
The contribution of oxidative stress, different types of DNA damage and expression of DNA repair enzymes in colon and liver mutagenesis induced by 2-amino-3-methylimidazo [4,5-f]quinoline (IQ) was investigated in four groups of six Big Blue rats fed diets with 0, 20, 70, and 200 mg IQ/kg for 3 weeks. There were dose-response relationships of DNA adducts ((32)P-postlabeling) and DNA strand breaks (comet assay) in colon and liver tissues, with the highest levels of DNA adducts and strand breaks in the colon. There was dose-dependent induction of mutations in both the colon and the liver, and the same IQ dose produced two-fold more cII mutations in the liver compared with the colon. The IQ-induced mutation spectrum in the colon was not significantly different to that of control rats. The expression of ERCC1 and OGG1 was higher in the colon than liver, and was unaffected by the IQ diet. Investigations of oxidative stress biomarkers produced inconclusive results. ... /The/ results indicate that DNA adducts rather than oxidative stress are responsible for the initiation of IQ-induced carcinogenesis of the liver and colon. A lower frequency of mutations in the colon than in the liver could be related to higher expression of DNA repair enzymes in the former., In spontaneously formed and in /2-amino-3-methylimidazo[4,5-f]quinoline/ ( IQ)-induced small intestinal and colonic tumors from /C57BL/6J-Min/... mice, the main mechanism for tumor induction was loss of wild-type Apc allele, i.e. loss of heterozygosity (LOH)..., ... 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)... inhibits LPS-induced expression of iNOS /(inducible NO synthase)/ gene in RAW 264.7 cells. ...the most likely mechanism that can account for this biological effect involves the negative regulation of NF- B/Rel and p38 kinase pathway., ...Immunosuppression induced by 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) might be associated with the down-regulation of PKC and subsequent blockade of the activation of NF- B and AP-1 in the IL-2 gene expression., For more Mechanism of Action (Complete) data for 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE (6 total), please visit the HSDB record page. | |
Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-Amino-3-methylimidazo(4,5-f)quinoline | |
Color/Form |
Crystalline solid | |
CAS RN |
76180-96-6 | |
Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19781 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |
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Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |
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Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |
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Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |
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Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |
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Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |
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Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |
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Melting Point |
greater than 572 °F (NTP, 1992), >300 °C, 300 °C | |
Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19781 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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